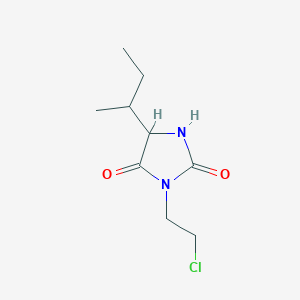
5-(Butan-2-yl)-3-(2-chloroethyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Butan-2-yl)-3-(2-chloroethyl)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones These compounds are known for their diverse applications in medicinal chemistry and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butan-2-yl)-3-(2-chloroethyl)imidazolidine-2,4-dione typically involves the reaction of an appropriate imidazolidine-2,4-dione precursor with butan-2-yl and 2-chloroethyl reagents. Common synthetic routes may include:
Alkylation Reactions: Using alkyl halides such as 2-chlorobutane and 2-chloroethyl chloride in the presence of a base to introduce the butan-2-yl and 2-chloroethyl groups.
Cyclization Reactions: Forming the imidazolidine ring through cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation and cyclization reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Butan-2-yl)-3-(2-chloroethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: Nucleophilic substitution reactions can replace the chloroethyl group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Sodium hydroxide (NaOH), ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione oxides, while substitution reactions can produce a variety of substituted imidazolidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Butan-2-yl)-3-(2-chloroethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-(Butan-2-yl)-3-(2-bromoethyl)imidazolidine-2,4-dione: Similar structure with a bromoethyl group instead of a chloroethyl group.
5-(Butan-2-yl)-3-(2-fluoroethyl)imidazolidine-2,4-dione: Contains a fluoroethyl group, offering different chemical properties.
Uniqueness
5-(Butan-2-yl)-3-(2-chloroethyl)imidazolidine-2,4-dione is unique due to its specific combination of butan-2-yl and 2-chloroethyl groups, which may confer distinct reactivity and biological activity compared to its analogs.
Properties
CAS No. |
90124-71-3 |
|---|---|
Molecular Formula |
C9H15ClN2O2 |
Molecular Weight |
218.68 g/mol |
IUPAC Name |
5-butan-2-yl-3-(2-chloroethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C9H15ClN2O2/c1-3-6(2)7-8(13)12(5-4-10)9(14)11-7/h6-7H,3-5H2,1-2H3,(H,11,14) |
InChI Key |
AQRQIQBNSATHQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C(=O)N(C(=O)N1)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


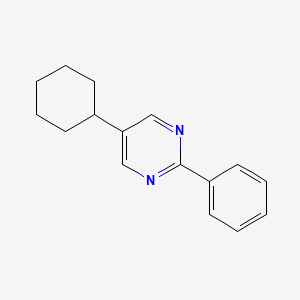
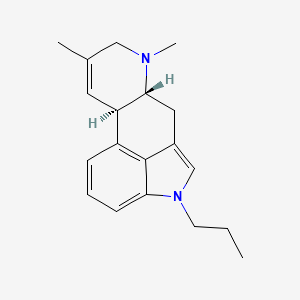
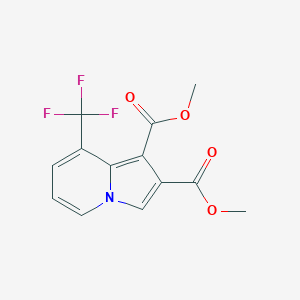
![1,1'-{[3-(Isocyanatomethyl)-1,2-phenylene]bis(methylene)}bis(3-chloro-2-isocyanatobenzene)](/img/structure/B14375430.png)
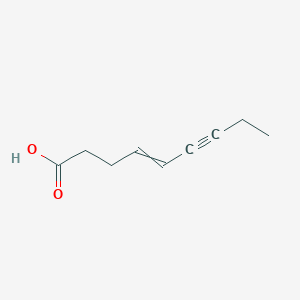
![4-Methyl-2-[(3-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14375442.png)
![[(2'-Methyl[1,1'-biphenyl]-2-yl)methylene]bis(trimethylsilane)](/img/structure/B14375450.png)
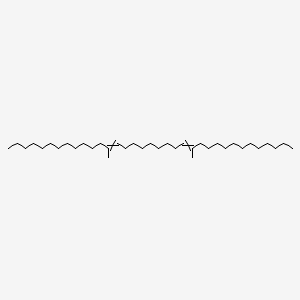
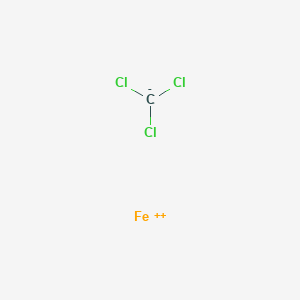
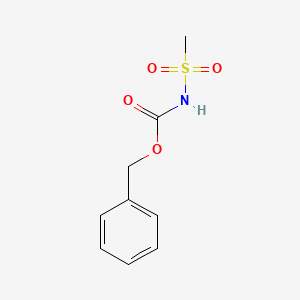
![5-[(2-Chloro-4,6-dinitrophenyl)sulfanyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B14375460.png)
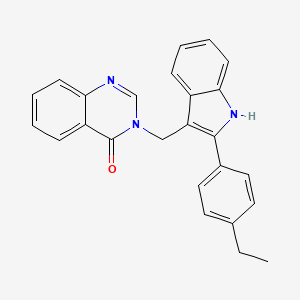
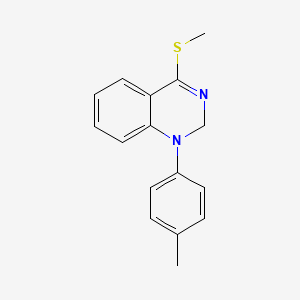
![N-(3-{[(4-Butoxyphenyl)methyl]amino}phenyl)acetamide](/img/structure/B14375475.png)
